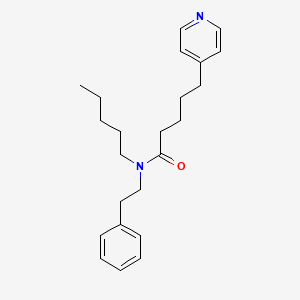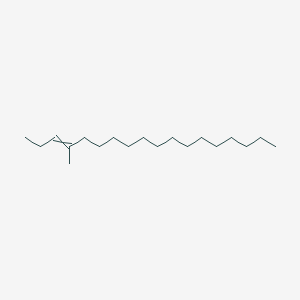
4-Methyloctadec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloctadec-3-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond between the third and fourth carbon atoms and a methyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctadec-3-ene can be achieved through several methods. One common approach involves the reduction of 4-methyloctadec-3-yne using hydrogen in the presence of a palladium catalyst. Another method includes the use of Grignard reagents, where 4-methyl-1-bromooctadecane is reacted with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with a suitable electrophile to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyloctadec-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alkanes.
Substitution: It can undergo substitution reactions where the double bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: 4-Methyloctadecan-3-ol, 4-Methyloctadecanal, 4-Methyloctadecanoic acid.
Reduction: 4-Methyloctadecane.
Substitution: 4-Bromo-4-methyloctadecane, 4-Chloro-4-methyloctadecane.
Applications De Recherche Scientifique
4-Methyloctadec-3-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of complex organic compounds
Mécanisme D'action
The mechanism of action of 4-Methyloctadec-3-ene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, influencing cellular signaling and metabolic processes. The double bond in its structure allows it to participate in addition reactions, forming new compounds that can modulate biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyloctadec-7-ene
- 14-Methyloctadec-1-ene
- 6-Methyloctadec-2-one
Comparison
4-Methyloctadec-3-ene is unique due to the position of its double bond and methyl group, which confer distinct reactivity and physical properties. Compared to 2-Methyloctadec-7-ene and 14-Methyloctadec-1-ene, it has different steric and electronic effects, influencing its behavior in chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
495397-60-9 |
|---|---|
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
4-methyloctadec-3-ene |
InChI |
InChI=1S/C19H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3)17-5-2/h17H,4-16,18H2,1-3H3 |
Clé InChI |
OKFARPKORSESQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(=CCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
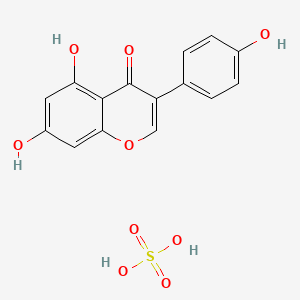
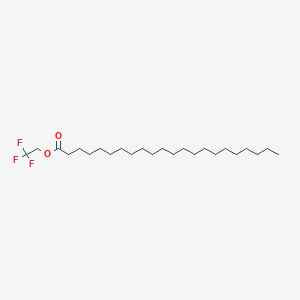
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
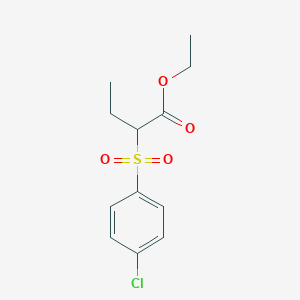
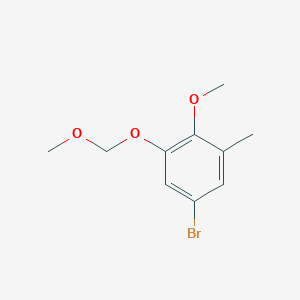
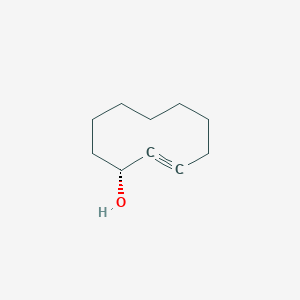
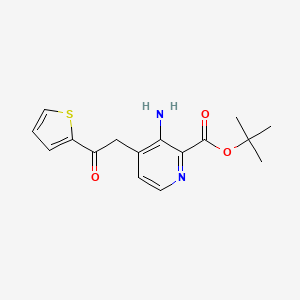
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
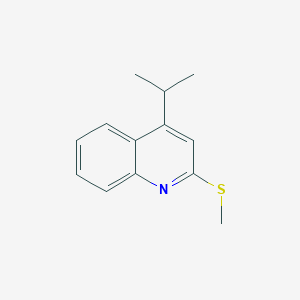
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)
